
2-Fluoro-1-(2,4,5-trimethylphenyl)ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-1-(2,4,5-trimethylphenyl)ethan-1-amine is a fluorinated organic compound with the molecular formula C11H16FN It is characterized by the presence of a fluorine atom attached to an ethanamine group, which is further substituted with a 2,4,5-trimethylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-1-(2,4,5-trimethylphenyl)ethan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4,5-trimethylbenzaldehyde and fluoroethylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent (e.g., ethanol) and a catalyst (e.g., palladium on carbon).
Reaction Steps: The key steps include the formation of an imine intermediate, followed by reduction to yield the desired amine product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include:
Catalytic Hydrogenation: Using hydrogen gas and a suitable catalyst to reduce the imine intermediate.
Purification: Employing methods such as distillation or recrystallization to purify the product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Fluoro-1-(2,4,5-trimethylphenyl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted ethanamines with different functional groups.
Applications De Recherche Scientifique
2-Fluoro-1-(2,4,5-trimethylphenyl)ethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Fluoro-1-(2,4,5-trimethylphenyl)ethan-1-amine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong interactions with enzymes or receptors, potentially leading to biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Fluoro-1-(2,4,5-trimethylphenyl)ethan-1-amine: Unique due to its specific substitution pattern and fluorine atom.
2-Fluoro-1-(4-methylphenyl)ethan-1-amine: Similar structure but with a different substitution pattern.
2-Fluoro-1-(2,4-dimethylphenyl)ethan-1-amine: Lacks one methyl group compared to the target compound.
Uniqueness
This compound stands out due to the presence of three methyl groups on the phenyl ring, which can influence its chemical reactivity and interactions. The fluorine atom also imparts unique properties, such as increased stability and potential biological activity.
Propriétés
Formule moléculaire |
C11H16FN |
|---|---|
Poids moléculaire |
181.25 g/mol |
Nom IUPAC |
2-fluoro-1-(2,4,5-trimethylphenyl)ethanamine |
InChI |
InChI=1S/C11H16FN/c1-7-4-9(3)10(5-8(7)2)11(13)6-12/h4-5,11H,6,13H2,1-3H3 |
Clé InChI |
UKNJCTMCKCQVGI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1C)C(CF)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


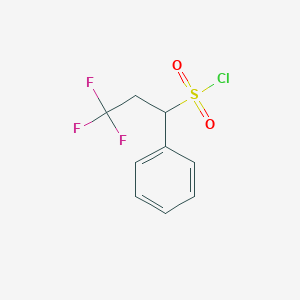
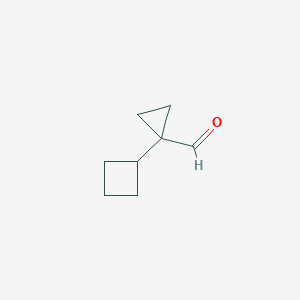
![N-[1-(2-Methylphenyl)ethyl]cyclopropanamine](/img/structure/B13236633.png)
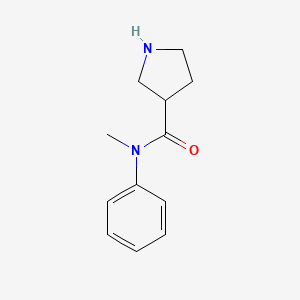
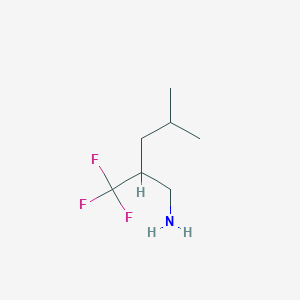
![3-[2-Oxo-2-(pyridin-4-yl)ethylidene]-2,3-dihydro-1H-indol-2-one](/img/structure/B13236668.png)



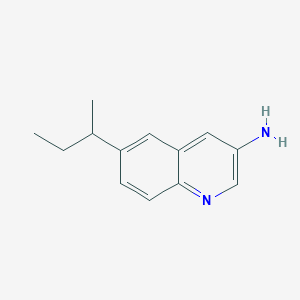
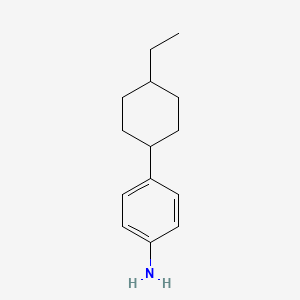
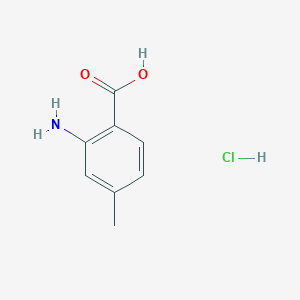

![Methyl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate hydrochloride](/img/structure/B13236717.png)
